molecular formula C8H12N2O2 B1451616 ethyl 2-ethyl-1H-imidazole-5-carboxylate CAS No. 773138-27-5

ethyl 2-ethyl-1H-imidazole-5-carboxylate

Cat. No. B1451616
M. Wt: 168.19 g/mol
InChI Key: JOJNBIUEMFKJJN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole compounds are often synthesized for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole compounds typically includes a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazole compounds are known to form coordination compounds with certain elements . These compounds can inhibit photosynthetic electron flow and ATP-synthesis .


Physical And Chemical Properties Analysis

Imidazole compounds are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they show both acidic and basic properties .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Organic and Biomolecular Chemistry

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
    • This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
    • The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
  • Antioxidant Potential

    • Some imidazole derivatives have shown good scavenging potential compared to ascorbic acid . For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives were synthesized and evaluated for antioxidant potential using DPPH assay .
  • Anti-Tuberculosis Agents

    • Certain ring-substituted-1H-imidazole-4-carboxylic acid derivatives, such as Ethyl imidazole-4-carboxylate, have been shown to act as a new class of anti-tuberculosis agents .
  • Chemical Reactions

    • Imidazole derivatives can undergo various chemical reactions. For example, ethyl 2-amino-1H-imidazole-5-carboxylate can undergo ester aminolysis with the primary amines of bPEI efficiently in methanol .
  • Chemical Synthesis

    • Ethyl 2-amino-1H-imidazole-5-carboxylate can be used in chemical synthesis . For example, it can undergo ester aminolysis with the primary amines of bPEI efficiently in methanol .
  • Anti-Tuberculosis Agents

    • Certain ring-substituted-1H-imidazole-4-carboxylic acid derivatives, such as Ethyl imidazole-4-carboxylate, have been shown to act as a new class of anti-tuberculosis agents .
  • Alkylation

    • The alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides resulted in the selective formation of O-alko .

Safety And Hazards

Safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

ethyl 2-ethyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNBIUEMFKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665312
Record name Ethyl 2-ethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-ethyl-1H-imidazole-5-carboxylate

CAS RN

773138-27-5
Record name Ethyl 2-ethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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